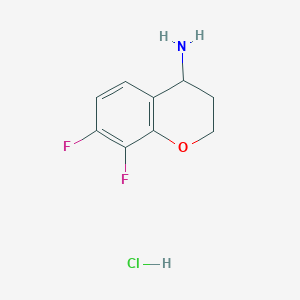
8-Chloro-2-oxo-2H-chromene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-oxo-2H-chromene-4-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 4th position of the chromene ring. The unique structure of this compound contributes to its wide range of applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-oxo-2H-chromene-4-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting salicylaldehyde with malonic acid in the presence of a base such as piperidine. The resulting product is then chlorinated using thionyl chloride to introduce the chlorine atom at the 8th position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-2-oxo-2H-chromene-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted chromene derivatives .
Applications De Recherche Scientifique
8-Chloro-2-oxo-2H-chromene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-2-oxo-2H-chromene-4-carboxylic acid involves its ability to interact with various molecular targets. The compound can inhibit oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage. It also interacts with enzymes and proteins involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid: This compound has two chlorine atoms at the 6th and 8th positions, which may enhance its biological activity compared to 8-Chloro-2-oxo-2H-chromene-4-carboxylic acid.
2-Oxo-2H-chromene-4-carboxylic acid: Lacks the chlorine atom, which may result in different reactivity and biological properties.
Uniqueness
The presence of the chlorine atom at the 8th position in this compound imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C10H5ClO4 |
|---|---|
Poids moléculaire |
224.59 g/mol |
Nom IUPAC |
8-chloro-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClO4/c11-7-3-1-2-5-6(10(13)14)4-8(12)15-9(5)7/h1-4H,(H,13,14) |
Clé InChI |
JGQIYHAOSWLCQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)OC(=O)C=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


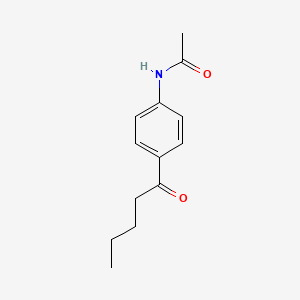

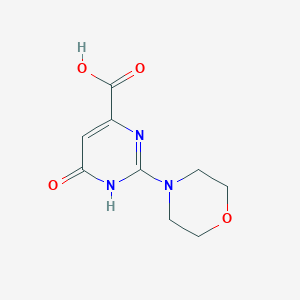

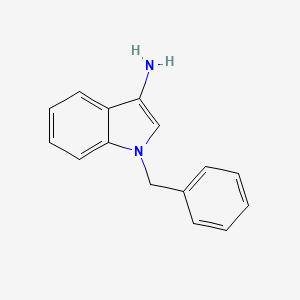

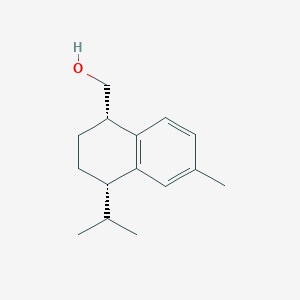
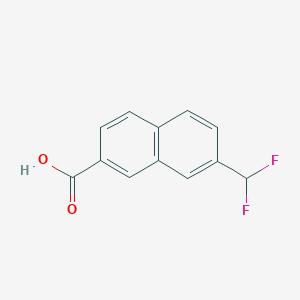

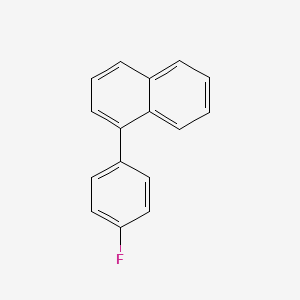
![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)

